Product packaging for Methyl 5-chloro-2-(ethylamino)benzoate(Cat. No.:)

Methyl 5-chloro-2-(ethylamino)benzoate

Cat. No.: B13569568
M. Wt: 213.66 g/mol
InChI Key: NHGIJQZDKMJIFS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(ethylamino)benzoate (CAS 342422-34-8) is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a benzoic acid ester derivative, a class of compounds known to serve as valuable intermediates in organic synthesis and pharmaceutical research . As a substituted 2-(ethylamino)benzoate, this compound is of significant interest in medicinal chemistry for the exploration of novel small molecules. Related benzoate ester compounds have been investigated for their potential protective activity against toxins and viruses with an intracellular mode of action, suggesting its utility in early-stage pharmacological development . The structure features both chloro and ethylamino functional groups, making it a versatile building block for further chemical modifications, such as amide formation or nucleophilic substitution. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B13569568 Methyl 5-chloro-2-(ethylamino)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 5-chloro-2-(ethylamino)benzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3

InChI Key

NHGIJQZDKMJIFS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 5-chloro-2-(ethylamino)benzoate and Related Analogues

The assembly of the target compound relies on key transformations that can be performed in different sequences. These routes often begin with commercially available substituted benzoic acids or anthranilates, which are then modified to incorporate the necessary functional groups.

The methyl ester moiety of the target compound is typically introduced via the esterification of a corresponding carboxylic acid precursor. A common and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

For instance, the synthesis of the related precursor, Methyl 2,5-dichlorobenzoate (B1240473), is achieved by refluxing 2,5-dichlorobenzoic acid with absolute methanol and a few drops of sulfuric acid for several hours. researchgate.netresearchgate.net The excess solvent is then removed by distillation, and the resulting solid product is purified by filtration and recrystallization. researchgate.netresearchgate.net This general procedure is broadly applicable to various substituted benzoic acids, including the direct precursor 5-chloro-2-(ethylamino)benzoic acid, to form the final methyl ester.

Table 1: Representative Esterification Reaction Conditions

Starting Material Reagents Conditions Product Yield Reference
2,5-Dichlorobenzoic acid Methanol, Sulfuric acid Reflux, 5 hours Methyl 2,5-dichlorobenzoate 88% researchgate.netresearchgate.net
2-Amino-5-chlorobenzoic acid Thionyl chloride, Methanol Reflux Methyl 2-amino-5-chlorobenzoate Not specified researchgate.net

The introduction of the ethylamino group at the C-2 position of the benzene (B151609) ring is a critical step. This can be accomplished through several strategies, primarily nucleophilic aromatic substitution or N-alkylation of an amino precursor.

One potential pathway involves the reaction of a precursor like Methyl 2,5-dichlorobenzoate with ethylamine (B1201723). In this nucleophilic aromatic substitution, the chlorine atom at the C-2 position, which is activated by the electron-withdrawing ester group, is displaced by the ethylamine nucleophile.

Alternatively, a more common route involves the N-alkylation of the precursor Methyl 2-amino-5-chlorobenzoate. The primary amino group of this intermediate can be selectively alkylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield the desired secondary amine, this compound. The regioselective N-alkylation of similar amino-heterocycles using alcohols as alkylating agents has been demonstrated, highlighting the feasibility of this transformation. rsc.org

The regioselective placement of the chlorine atom at the C-5 position is governed by the directing effects of the substituents on the aromatic ring. In precursors like anthranilic acid or its methyl ester, the ortho, para-directing amino group strongly influences the position of electrophilic substitution.

The synthesis of the key intermediate, Methyl 2-amino-5-chlorobenzoate, can be achieved by direct chlorination of Methyl anthranilate. One patented method employs sodium hypochlorite (B82951) and glacial acetic acid as the chlorinating system at low temperatures (-5°C or lower) to achieve a yield of 95%. google.com Another approach involves the chlorination of 2-aminobenzoic acid with sulfuryl chloride in absolute ether, followed by esterification of the resulting 2-amino-5-chlorobenzoic acid. prepchem.com The reaction of 2-aminobenzoic acid with N-halosuccinimide in DMF has also been reported to yield the chlorinated acid precursor. researchgate.net

2-Amino-5-chlorobenzoic acid : This compound is a vital precursor and can be synthesized by adding powdered anthranilic acid to a solution of sulfuryl chloride in absolute ether. The resulting intermediate is hydrolyzed with water and then purified to yield the final product. prepchem.com

Methyl 2-amino-5-chlorobenzoate : As a central intermediate, this compound is prepared either by the esterification of 2-amino-5-chlorobenzoic acid or by the direct chlorination of Methyl anthranilate. researchgate.netgoogle.com Its physical properties include a melting point of 66-68°C. chemicalbook.com It is a recognized building block used in the preparation of various pharmaceutical agents. chemicalbook.com

Methyl 2,5-dichlorobenzoate : This precursor is prepared through the acid-catalyzed esterification of 2,5-dichlorobenzoic acid with methanol. researchgate.netresearchgate.net It serves as a starting point for introducing the amino group via nucleophilic aromatic substitution.

Derivatization Strategies and Analogue Synthesis of this compound

The functional groups of this compound, particularly the secondary amine, provide opportunities for further chemical modification to generate a library of related analogues.

The nitrogen atom of the ethylamino group is nucleophilic and can react with various electrophiles. This allows for the synthesis of a diverse range of N-substituted derivatives through reactions such as acylation, alkylation, and sulfonylation.

For example, the synthesis of Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate demonstrates the reactivity of the nitrogen center. nih.gov In this multi-step derivatization, the amino group is first made to react with a sulfonyl chloride (tosyl chloride) and subsequently alkylated. This illustrates that the N-H bond of the amino moiety can be readily replaced with other functional groups, enabling the exploration of structure-activity relationships for various applications. nih.gov

Modifications of the Ester Moiety and Hydrolysis Products

The ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with different properties and potential applications. The primary transformations include hydrolysis, transesterification, and reactions with organometallic reagents.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-chloro-2-(ethylamino)benzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by heating in the presence of an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. The rate of hydrolysis is influenced by factors such as temperature, pH, and the nature of the substituents on the aromatic ring. oieau.fr For instance, the hydrolysis of substituted methyl benzoates is known to be pH-dependent, with the hydroxide ion-catalyzed pathway being dominant at pH values greater than 5. oieau.fr

Transesterification: This process involves the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups in the ester position, thereby modifying the compound's physical and chemical properties. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 5-chloro-2-(ethylamino)benzoate.

Reaction with Grignard Reagents: The reaction of the ester with Grignard reagents provides a route to tertiary alcohols. udel.edulibretexts.org In this reaction, two equivalents of the Grignard reagent add to the ester carbonyl group. The first equivalent adds to form a ketone intermediate, which then rapidly reacts with a second equivalent to produce the tertiary alcohol after an acidic workup. For example, treatment of this compound with excess phenylmagnesium bromide would lead to the formation of a tertiary alcohol where two phenyl groups are attached to the carbon that was formerly part of the ester.

Table 1: Key Transformations of the Ester Moiety
ReactionReagentsProduct
HydrolysisNaOH(aq) or KOH(aq), Heat5-chloro-2-(ethylamino)benzoic acid
TransesterificationR'OH, Acid or Base CatalystAlkyl 5-chloro-2-(ethylamino)benzoate
Grignard Reaction2 eq. R''MgBr, then H3O+Tertiary alcohol derivative

Aromatic Ring Functionalization and Diversification

The benzene ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing substituents—the chloro, ethylamino, and methyl ester groups—play a crucial role in determining the position of the incoming electrophile.

The ethylamino group is a strongly activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the methyl ester and chloro groups are deactivating and meta-directing (though halogens are ortho-, para-directing, they are deactivating). In electrophilic aromatic substitution, activating groups generally have a stronger directing effect than deactivating groups. wikipedia.org Therefore, the position of substitution will likely be directed by the ethylamino group to the positions ortho and para to it.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br or -Cl) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The specific regioselectivity of these reactions on this compound would need to be determined experimentally, as steric hindrance from the existing substituents could also influence the outcome.

Catalytic Approaches and Reaction Optimization in Synthetic Processes

Catalysis plays a pivotal role in the synthesis of benzoate (B1203000) derivatives, offering pathways to improved efficiency, selectivity, and sustainability. For the synthesis of compounds like this compound, catalytic methods can be applied to both the N-alkylation and esterification steps.

Catalytic N-Alkylation: The introduction of the ethyl group onto the nitrogen atom of a 2-aminobenzoate (B8764639) precursor can be achieved through catalytic methods. Ruthenium and iridium complexes have been shown to be effective catalysts for the N-alkylation of anilines and related compounds with alcohols. nih.govlookchem.com These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amine, followed by reduction of the resulting imine. researchgate.net Optimization of reaction conditions, such as catalyst loading, temperature, and the choice of base, is crucial for achieving high yields and selectivity.

Catalytic Esterification: The esterification of the carboxylic acid precursor can be catalyzed by a variety of acids. While traditional methods use strong mineral acids like sulfuric acid, there is a growing interest in using solid acid catalysts to simplify product purification and catalyst recycling.

Green Chemistry Principles and Sustainable Synthetic Pathways for Benzoate Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including benzoate derivatives, to minimize environmental impact and enhance safety.

Use of Greener Solvents and Reagents: The development of synthetic routes that utilize less hazardous solvents and reagents is a key aspect of green chemistry. For instance, the use of microchannel reactors for the synthesis of methyl anthranilate from phthalimide (B116566) has been shown to be a more efficient and safer alternative to traditional batch processes, offering better temperature control and reduced energy consumption. aidic.itcetjournal.it

Catalytic Strategies: As mentioned earlier, the use of catalysts, particularly those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. Solid-phase synthesis of N-substituted anthranilates has been developed, which allows for the easy removal of catalysts and reagents by filtration, leading to high purity of the crude products. nih.gov

Atom Economy: Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are preferred. Catalytic N-alkylation of amines with alcohols is an example of a more atom-economical process compared to traditional methods that use alkyl halides, as the only byproduct is water. nih.gov

Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Elucidating Chemical Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For Methyl 5-chloro-2-(ethylamino)benzoate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons.

The aromatic region would likely show three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 3 (H-3) would appear as a doublet, coupled to the proton at position 4 (H-4). The proton at position 4 would be a doublet of doublets, coupled to both H-3 and H-6. The proton at position 6 (H-6) would appear as a doublet, coupled to H-4. The presence of the electron-donating ethylamino group and the electron-withdrawing chloro and methyl ester groups would influence the chemical shifts of these aromatic protons.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two protons of the methylene group. The methyl ester group would show a singlet for its three equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H-3 6.6 - 6.8 d ~8.0 - 9.0
Aromatic H-4 7.1 - 7.3 dd ~8.0 - 9.0, ~2.0 - 2.5
Aromatic H-6 7.7 - 7.9 d ~2.0 - 2.5
NH 4.5 - 5.5 br s -
OCH₃ 3.8 - 3.9 s -
NCH₂CH₃ 3.2 - 3.4 q ~7.0

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the ester group would appear at the most downfield region of the spectrum. The six aromatic carbons would have chemical shifts influenced by their substituents. The carbon bearing the ethylamino group (C-2) would be shifted upfield compared to a standard benzene ring, while the carbons bearing the chloro (C-5) and methyl ester (C-1) groups would be shifted downfield. The two carbons of the ethyl group and the one carbon of the methyl ester would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 168 - 170
C-1 110 - 112
C-2 148 - 150
C-3 115 - 117
C-4 130 - 132
C-5 120 - 122
C-6 133 - 135
OCH₃ 51 - 53
NCH₂CH₃ 38 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the aromatic protons H-3 and H-4, and between H-4 and H-6. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, and the ethyl and methyl ester proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected from the methyl ester protons to the carbonyl carbon and the C-1 aromatic carbon. The protons of the ethyl group would show correlations to the C-2 aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₁₂ClNO₂) is 213.05565 u. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the presence of a target compound in a sample. An LC-MS analysis of this compound would involve developing a chromatographic method to separate it from any impurities or other components in a sample. The mass spectrometer would then detect the compound as it elutes from the column, typically by monitoring for its specific molecular ion mass (m/z 214 for [M+H]⁺ in positive ion mode). The retention time and the mass spectrum obtained would serve as key identifiers for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic fingerprint of the compound. vscht.cz For this compound, the spectrum would exhibit distinct absorption bands corresponding to its primary functional groups: a secondary amine, an aromatic ring, an ester, and a C-Cl bond.

The key vibrational modes expected in the IR spectrum of this compound are detailed below. The precise wavenumbers are predictions based on characteristic values for these functional groups found in similar molecules. vscht.czlibretexts.orglibretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)N-H Stretch3300 - 3500Moderate
Aromatic Ring (C-H)C-H Stretch3000 - 3100Moderate to Weak
Aliphatic Groups (C-H)C-H Stretch (in ethyl & methyl)2850 - 2960Moderate to Strong
Ester (C=O)C=O Carbonyl Stretch1700 - 1730Strong
Aromatic Ring (C=C)C=C Stretch (in-ring)1400 - 1600Moderate
Ester (C-O)C-O Stretch1000 - 1300Strong
Aryl Halide (C-Cl)C-Cl Stretch600 - 800Moderate to Strong

The N-H stretching vibration of the ethylamino group would appear as a moderate peak in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretch from the methyl ester group is one of the most characteristic and intense absorptions, expected around 1700-1730 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations typically appear as multiple bands in the 1400-1600 cm⁻¹ range. vscht.cz The region below 1500 cm⁻¹ is known as the fingerprint region, where complex, unique patterns of vibrations allow for definitive identification when compared against a reference spectrum. docbrown.info

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, extensive studies have been conducted on closely related precursors and derivatives. These studies provide valuable insight into the expected molecular geometry, conformation, and crystal packing of this class of compounds.

For instance, the crystal structures of Methyl 2-amino-5-chlorobenzoate and Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate have been elucidated. nih.govresearchgate.netnih.gov These analyses confirm the planarity of the benzene ring and provide precise bond lengths and angles, which are generally found to be within normal ranges. nih.govnih.gov

The following table summarizes crystal data obtained from single-crystal XRD studies of related compounds, illustrating the type of information generated by this technique.

CompoundFormulaCrystal SystemSpace GroupV (ų)ZRef.
Methyl 2-amino-5-chlorobenzoateC₈H₈ClNO₂MonoclinicP2₁/c842.024 nih.gov
Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoateC₁₅H₁₄ClNO₄SMonoclinicP2₁/c1557.14 nih.gov
Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoateC₂₁H₂₄ClNO₆SOrthorhombicP2₁2₁2₁2285.54 nih.gov

V = cell volume; Z = molecules per unit cell

These studies demonstrate how substituents on the amino group significantly influence the crystal packing and unit cell parameters.

The stability and structure of a molecular crystal are governed by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces. In derivatives of this compound, hydrogen bonding is a dominant interaction that dictates the supramolecular architecture.

Halogen Bonding: The presence of a chlorine atom on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom. This type of interaction, sometimes working in concert with hydrogen bonds, can play a significant role in molecular preorganization and crystal packing. rsc.orgrsc.org In some structures, N-H···Cl hydrogen bonds have been observed. nih.gov

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This interaction is common in planar aromatic systems and contributes to the cohesive energy of the crystal. The analysis of crystal packing in related compounds often reveals such arrangements, which help stabilize the solid-state structure. nih.gov

A summary of intermolecular interactions observed in related crystal structures is provided below.

CompoundInteraction TypeDescriptionRef.
Methyl 2-amino-5-chlorobenzoateN-H···O (Intramolecular)Forms a six-membered ring nih.gov
Methyl 2-amino-5-chlorobenzoateN-H···O (Intermolecular)Links molecules into chains along the b-axis nih.gov
Methyl 5-chloro-2-[...]-benzoateC-H···O (Intermolecular)Links molecules to form a stable structure nih.govresearchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. researchgate.net Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. nih.gov The characterization and control of polymorphism are therefore critical in the chemical and pharmaceutical industries.

X-ray Powder Diffraction (XRPD) is the principal analytical technique used to identify and characterize crystalline polymorphs. semanticscholar.org Unlike single-crystal XRD, which analyzes a perfect crystal, XRPD is performed on a microcrystalline powder. The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

Each crystalline form of a compound produces a unique XRPD pattern, which serves as a "fingerprint" for that specific polymorph. By comparing the diffraction pattern of a sample to reference patterns, one can identify the polymorphic form present, detect the existence of new polymorphs, or quantify the components in a mixture of different forms. While no specific studies on the polymorphism of this compound are documented, XRPD would be the essential tool for any such investigation, allowing for routine quality control and ensuring the consistency of the solid form.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state geometry and various electronic properties. For related benzoate (B1203000) ester derivatives, DFT calculations have been successfully used to understand their structure and properties. mdpi.comnih.gov

A DFT geometry optimization would calculate the most stable three-dimensional arrangement of atoms in Methyl 5-chloro-2-(ethylamino)benzoate, predicting its bond lengths, bond angles, and dihedral angles. This process finds the lowest energy conformation of the molecule. For similar molecules like ethyl 4-aminobenzoate, DFT has been used to determine the stable geometry by mapping the potential energy surface. researchgate.net Conformational analysis would further explore different spatial arrangements (conformers) of the ethylamino and methyl ester groups, identifying the most energetically favorable shapes the molecule can adopt.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, as specific published data for this molecule is unavailable. The values represent typical ranges for similar structures.

ParameterDescriptionExpected Value
C=O Bond LengthCarbonyl bond in the ester group~1.22 Å
C-Cl Bond LengthBond between the benzene (B151609) ring and chlorine~1.75 Å
C-N Bond LengthBond between the benzene ring and the amino nitrogen~1.38 Å
Benzene Ring C-C-C AngleInternal angle of the aromatic ring~120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive. DFT studies on substituted benzoates show that the HOMO-LUMO gap is significantly affected by the nature of the substituent groups. scientific.netresearchgate.net For this compound, the electron-donating ethylamino group and the electron-withdrawing chloro and ester groups would influence the energy and distribution of these orbitals across the molecule.

Table 2: Illustrative Frontier Molecular Orbital Properties Note: This table is for illustrative purposes only, as specific data for this molecule is not available.

OrbitalEnergy (eV)DescriptionPrimary Location
HOMO-6.5Electron-donating orbitalLikely localized on the aminobenzoate ring
LUMO-1.5Electron-accepting orbitalLikely distributed across the aromatic ring and ester group
Energy Gap (ΔE)5.0Indicates chemical reactivity and stabilityN/A

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich regions (typically red, indicating sites prone to electrophilic attack) and electron-poor regions (typically blue, indicating sites for nucleophilic attack). For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the chlorine atom, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the amino hydrogen, indicating a potential hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis examines charge transfer and hyperconjugative interactions within a molecule. It provides insight into the stability arising from electron delocalization between filled (donor) and empty (acceptor) orbitals. For the target molecule, NBO analysis could quantify the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the ester group. It would also reveal stabilizing interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring. Studies on similar compounds have used NBO analysis to understand charge delocalization and intramolecular charge transfer. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational flexibility and how it interacts with its environment, particularly with solvent molecules like water. rsc.orgresearchgate.net These simulations could show how the ethylamino and methyl ester groups rotate and flex, and how solvent molecules arrange themselves around the solute, which is critical for understanding its solubility and behavior in solution. Studies on related aminobenzoic acids have used MD to investigate pre-nucleation behavior and the formation of aggregates in solution. chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interaction Prediction (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a compound with its biological activity. To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition) is required. nih.govmdpi.com

Molecular descriptors—numerical values representing physicochemical properties like hydrophobicity, electronic effects, and steric properties—would be calculated for each molecule. Statistical methods are then used to create a mathematical equation linking these descriptors to biological activity. researchgate.net Such a model could then predict the activity of new or untested compounds, including this compound, guiding the design of molecules with enhanced biological function. QSAR studies on aminobenzoic acid derivatives have successfully identified key structural features that influence their inhibitory activities. nih.govnih.gov

Structure-Based and Ligand-Based Computational Design Principles

Computational drug design strategies are broadly categorized into structure-based and ligand-based approaches. Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, such as a protein or nucleic acid. In contrast, ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown, and it utilizes the structural information of known active ligands to develop a model for predicting the activity of new compounds. For anthranilic acid derivatives, a class to which this compound belongs, both strategies have been instrumental in identifying novel inhibitors for various therapeutic targets.

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening leverages the knowledge of molecules known to interact with a target of interest. Methods such as similarity searching, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling are employed. For instance, a pharmacophore model could be developed based on a set of known active anthranilate derivatives, defining the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen large compound databases to find novel molecules that fit the pharmacophore and are therefore likely to be active.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. Molecular docking is a key technique in this approach, where candidate ligands are computationally placed into the binding site of the protein, and their binding affinity is estimated using a scoring function. This method allows for the identification of novel scaffolds that are sterically and electrostatically compatible with the target's active site. For example, in the pursuit of novel tumor necrosis factor-α converting enzyme (TACE) inhibitors, molecular docking studies have been performed on anthranilic acid-based derivatives to understand their interaction with the TACE active site. nih.gov Such studies can elucidate key binding interactions and guide the design of more potent inhibitors.

A typical workflow for a virtual screening campaign to identify novel binders for a target that could accommodate a molecule like this compound would involve the following steps:

StepDescription
1. Target Selection and Preparation Identification and validation of a biological target. Preparation of the 3D structure of the target protein (from PDB or homology modeling) by adding hydrogens, assigning charges, and defining the binding site.
2. Ligand Library Preparation Assembling a large collection of small molecules in a computationally accessible format. This can include commercial databases, in-house collections, or virtually generated libraries.
3. Docking and Scoring Docking each ligand from the library into the defined binding site of the target protein. Each docked pose is then evaluated using a scoring function to predict the binding affinity.
4. Hit Selection and Filtering The results from the docking are ranked based on their scores. The top-ranking compounds (hits) are selected for further analysis. Physicochemical filters (e.g., Lipinski's rule of five) are often applied to ensure drug-likeness.
5. Post-Screening Analysis The selected hits are visually inspected for their binding mode and interactions with the key residues in the active site. Further computational analyses like molecular dynamics simulations can be performed to assess the stability of the protein-ligand complex.
6. Experimental Validation The most promising candidates are acquired or synthesized and then tested in biological assays to confirm their activity.

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of lead compounds. FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. These weakly binding fragments can then be elaborated or linked together to produce more potent, drug-like molecules. The anthranilic acid scaffold, being a relatively small and versatile chemical entity, is an excellent starting point for FBDD approaches. For instance, the screening of a fragment library led to the identification of an anthranilic acid series as inhibitors of MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis. mdpi.com

The FBDD process typically involves:

Fragment Library Screening: A library of fragments (typically with molecular weight < 300 Da) is screened for binding to the target protein using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

Hit Validation and Structural Analysis: The binding of the fragment hits is confirmed, and their binding mode is determined, often by X-ray crystallography of the protein-fragment complex.

Fragment Elaboration: The identified fragments are then optimized into more potent leads. This can be achieved through several strategies:

Fragment Growing: Adding functional groups to the fragment to make additional interactions with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites in the protein.

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

Structure-Based Drug Design (SBDD) is a more general approach that leverages the 3D structural information of the target to guide the design of new ligands. SBDD is often an iterative process where the crystal structure of a protein-ligand complex is used to understand the binding mode and identify opportunities for improving the ligand's affinity and selectivity. This information then guides the synthesis of new analogs, which are subsequently co-crystallized with the target to validate the design and inform the next round of optimization. Both FBDD and SBDD are highly synergistic, with the structural information of fragment-bound targets being a crucial starting point for SBDD-driven optimization.

The following table summarizes the key differences between FBDD and traditional High-Throughput Screening (HTS):

FeatureFragment-Based Drug Design (FBDD)High-Throughput Screening (HTS)
Library Size Thousands of compoundsHundreds of thousands to millions of compounds
Molecular Weight Typically < 300 DaTypically 300-500 Da
Complexity LowHigh
Hit Affinity Weak (µM to mM)Potent (nM to µM)
Hit Rate HigherLower
Ligand Efficiency HighVariable
Follow-up Strategy Structure-guided optimization (growing, linking, merging)Structure-activity relationship (SAR) studies

Mechanistic Studies of Biological Interactions in Vitro and in Silico Perspectives

Investigations into Enzyme Inhibition Mechanisms at the Molecular Level

Although specific enzyme inhibition studies for Methyl 5-chloro-2-(ethylamino)benzoate are not extensively documented, the core structure, an anthranilic acid derivative, is a well-established pharmacophore known to interact with various enzymes. nih.gov Research on analogous compounds provides a predictive framework for its potential inhibitory activities.

Derivatives of anthranilic acid have been identified as potent inhibitors of several key enzymes. For instance, N-acylanthranilic acid derivatives have been studied as inhibitors of plasminogen activator inhibitor-1, while other analogs show inhibitory action against undecaprenyl pyrophosphate synthase, an essential enzyme in bacterial cell wall synthesis. mdpi.com Furthermore, computational and in vitro studies have identified anthranilic acid-based compounds as effective inhibitors of tumor necrosis factor-α converting enzyme (TACE). nih.gov

Notably, compounds with a similar benzoate (B1203000) structure have demonstrated inhibitory activity against enzymes like biotin (B1667282) carboxylase, a key component of acetyl-CoA carboxylase in fatty acid synthesis. nih.govsemanticscholar.org For example, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate inhibits biotin carboxylase by binding to the biotin binding site in the presence of ADP. nih.govsemanticscholar.org Additionally, substituted methyl benzoates have been designed as high-affinity inhibitors of carbonic anhydrase IX, an enzyme overexpressed in various tumors. mdpi.com Given these precedents, it is plausible that this compound could exhibit inhibitory activity against these or other enzymes, a hypothesis that warrants future in vitro screening and molecular docking studies.

Table 1: Potential Enzyme Targets for this compound Based on Analogous Compounds

Enzyme Target Class of Analogous Inhibitor Potential Mechanism of Interaction
Tumor Necrosis Factor-α Converting Enzyme (TACE) Anthranilic acid derivatives Interaction with the enzyme's active site nih.gov
Biotin Carboxylase Substituted benzoates Binding to substrate or cofactor sites nih.govsemanticscholar.org
Carbonic Anhydrase IX Substituted methyl benzoates Interaction with the zinc ion in the active site mdpi.com
α-Glucosidase Anthranilate derivatives Competitive or non-competitive inhibition nih.govnih.gov
Glycogen Phosphorylase Anthranilate derivatives Allosteric or active site binding nih.gov
Aldo-keto reductases Anthranilic acid derivatives Substrate-competitive inhibition nih.gov

Analysis of Receptor Binding Profiles and Ligand-Target Interactions

The analysis of receptor binding profiles for this compound can be inferred from studies on structurally related molecules. The anthranilate scaffold is a component of molecules that can interact with various receptors. For example, certain anthranilic acid derivatives have been developed as ligands for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation. nih.gov

Furthermore, the benzoate moiety is present in ligands for various receptors, including the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govnih.gov The specific substitutions on the benzene (B151609) ring—a chloro group at position 5 and an ethylamino group at position 2—would critically influence the binding affinity and selectivity for any given receptor. Molecular modeling and in silico screening could predict potential receptor targets by comparing the three-dimensional structure and electrostatic properties of this compound with known receptor ligands. Radioligand displacement assays would then be essential to experimentally validate these computational predictions and to determine the binding affinities (Ki or IC50 values) for specific receptors. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, RNA) and Their Mechanisms

The potential for this compound to interact with biological macromolecules like DNA and RNA is an area of significant interest. Studies on similar small molecules suggest possible modes of interaction. For example, sodium benzoate has been shown to bind to calf thymus DNA, likely through an intercalative mode, which involves the insertion of the molecule between the base pairs of the DNA double helix. nih.gov This interaction is often stabilized by hydrophobic interactions and hydrogen bonds. nih.gov

The planar aromatic ring of this compound could facilitate such intercalative binding. The ethylamino and methyl ester groups could further influence this interaction by forming hydrogen bonds or engaging in electrostatic interactions with the phosphate (B84403) backbone or the bases within the DNA grooves. In silico molecular docking simulations could provide initial models of how this compound might fit into the major or minor groove of DNA or intercalate between base pairs. Experimental techniques such as UV-Vis absorption, fluorescence spectroscopy, circular dichroism, and viscosity measurements would be necessary to confirm and characterize the nature and strength of any DNA or RNA binding. nih.gov Furthermore, some 2-aminobenzothiazole (B30445) derivatives, which share a substituted aniline-like core, have been developed as inhibitors of DNA gyrase, indicating that such scaffolds can interact with enzyme-DNA complexes. nih.gov

Structure-Activity Relationship (SAR) Analysis at a Molecular and Mechanistic Level

The key structural features of this compound for SAR analysis include:

The 2-(ethylamino) group: The nitrogen atom and the ethyl chain can participate in hydrogen bonding and hydrophobic interactions. Altering the length of the alkyl chain (e.g., methyl, propyl) or its substitution could significantly impact target binding affinity and selectivity.

The 5-chloro substituent: This electron-withdrawing group influences the electronic properties of the aromatic ring and can engage in halogen bonding or hydrophobic interactions within a binding pocket. Replacing chlorine with other halogens (F, Br, I) or with other small substituents would probe the importance of size, electronegativity, and lipophilicity at this position.

The methyl ester at position 1: This group can act as a hydrogen bond acceptor. Its hydrolysis to a carboxylic acid would introduce a negative charge, drastically altering the molecule's properties and potential interactions. Conversion to other esters or amides would explore the steric and electronic requirements at this position.

In silico methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of designed analogs could generate 3D-QSAR models to predict the activity of novel derivatives and guide further synthesis. nih.gov

Table 2: Predicted Impact of Structural Modifications on Biological Activity (Hypothetical SAR)

Structural Position Modification Predicted Effect on Activity Rationale
2-Amino Group Change alkyl chain length (e.g., methyl to propyl) May increase or decrease affinity Probes the size of the hydrophobic pocket
N-Acetylation Likely to decrease activity Increases steric bulk and removes a hydrogen bond donor
5-Chloro Group Replacement with Fluorine May alter binding selectivity Changes electronic and halogen-bonding properties
Replacement with Methyl May increase hydrophobic interactions Modifies size and lipophilicity
1-Carboxylate Group Hydrolysis to Carboxylic Acid Drastically changes properties Introduces a negative charge, affecting cell permeability and receptor interaction
Conversion to Ethyl Ester Minor change in activity expected Slightly increases lipophilicity and steric bulk nih.gov

In Vitro and In Silico Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound is predicted to proceed through Phase I and Phase II metabolic reactions, which serve to increase its polarity and facilitate excretion. These pathways can be predicted using in silico tools like BioTransformer and further investigated through in vitro experiments with liver microsomes or hepatocytes. nih.gov

Phase I metabolism involves the introduction or unmasking of functional groups. For this compound, the following reactions are anticipated:

Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-chloro-2-(ethylamino)benzoic acid. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and plasma. nih.govinchem.org

N-Dealkylation: The ethylamino group can undergo oxidative dealkylation, catalyzed by cytochrome P450 (CYP) enzymes, to yield Methyl 5-chloro-2-aminobenzoate and acetaldehyde.

Aromatic Hydroxylation: CYP-mediated oxidation could also occur on the aromatic ring, leading to the formation of phenolic metabolites. The position of hydroxylation would be directed by the existing substituents.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules.

Glucuronidation: The carboxylic acid metabolite formed from ester hydrolysis can be conjugated with glucuronic acid to form an acyl glucuronide. The secondary amine or any phenolic metabolites from Phase I could also undergo glucuronidation.

Acetylation: The primary amine metabolite resulting from N-dealkylation could be a substrate for N-acetyltransferases (NATs), leading to an acetylated product.

Sulfation: Phenolic metabolites could be conjugated with a sulfate (B86663) group by sulfotransferases (SULTs).

Table 3: Predicted Metabolites of this compound

Reaction Phase Metabolic Reaction Predicted Metabolite
Phase I Ester Hydrolysis 5-chloro-2-(ethylamino)benzoic acid
Phase I N-Dealkylation Methyl 5-chloro-2-aminobenzoate
Phase I Aromatic Hydroxylation Hydroxylated this compound
Phase II Glucuronidation 5-chloro-2-(ethylamino)benzoic acid glucuronide
Phase II Acetylation Methyl 5-chloro-2-(acetylamino)benzoate

Analytical Method Development and Validation for Methyl 5 Chloro 2 Ethylamino Benzoate

Development of Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are paramount for separating and quantifying Methyl 5-chloro-2-(ethylamino)benzoate from its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity and assay determination, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives or impurities.

A robust reverse-phase HPLC (RP-HPLC) method is the standard approach for the analysis of this compound. The development of such a method involves a systematic optimization of various chromatographic parameters to achieve adequate separation and quantification.

Chromatographic Conditions:

The selection of a suitable stationary phase, mobile phase, and detector is critical for achieving the desired chromatographic performance. A C18 column is a common choice for the separation of moderately polar compounds like this compound. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to control the retention and elution of the analyte. UV detection is generally suitable due to the presence of a chromophore in the molecule.

Table 1: Representative HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

The optimization of these parameters is aimed at achieving a symmetric peak shape for the main component, good resolution from all potential impurities, and a reasonable run time.

Gas chromatography is a valuable technique for the analysis of volatile organic impurities that may be present in the this compound sample. It can also be used for the analysis of the compound itself after appropriate derivatization to increase its volatility.

GC Conditions for Volatile Impurities:

For the determination of residual solvents or other volatile impurities, a headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically employed. A capillary column with a non-polar stationary phase is often suitable for this purpose.

Table 2: Illustrative GC Conditions for Volatile Impurity Analysis

ParameterCondition
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program 50°C (hold 5 min) to 250°C at 10°C/min
Injection Mode Headspace

The method would be developed to ensure the separation and detection of all potential volatile impurities with high sensitivity.

Validation of Analytical Methods: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy

Method validation is a regulatory requirement to demonstrate that an analytical method is suitable for its intended purpose. The validation of the developed HPLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

Linearity: The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. The response (peak area) is plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.999 is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Precision: The precision of the method is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements.

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the percentage of recovery is calculated.

Table 3: Typical Validation Data for a Validated HPLC Method

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9998
LOD (µg/mL) Reportable0.05
LOQ (µg/mL) Reportable0.15
Precision (%RSD) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%

Preparation and Characterization of Reference Materials

A well-characterized reference material of this compound is essential for the accurate quantification and identification of the compound. The preparation of a reference standard involves the synthesis of the compound with high purity, followed by its thorough characterization.

Synthesis and Purification:

The reference material should be synthesized using a route that minimizes the formation of impurities. Subsequent purification steps, such as recrystallization or chromatography, are employed to achieve the desired high purity.

Characterization:

The identity and purity of the reference material are established using a combination of analytical techniques, including:

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure.

Chromatographic Purity: The purity of the reference standard is determined by the developed and validated HPLC method.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess polymorphic purity.

Water Content: Karl Fischer titration is used to determine the water content.

Residual Solvents: The content of residual solvents is determined by GC.

The assigned purity of the reference standard is then used for the calculation of the assay of test samples.

Future Directions and Emerging Research Avenues for Methyl 5 Chloro 2 Ethylamino Benzoate Research

Exploration of Novel Synthetic Methodologies and Catalytic Systems

While classical synthetic routes to substituted benzoates are well-established, future research will likely focus on developing more efficient, sustainable, and selective methodologies for the synthesis of Methyl 5-chloro-2-(ethylamino)benzoate. A key area of exploration is the application of novel catalytic systems that can offer higher yields, milder reaction conditions, and greater functional group tolerance.

Recent studies on the synthesis of other methyl benzoate (B1203000) compounds have highlighted the potential of solid acid catalysts. For instance, titanium-zirconium solid superacids have been successfully used for the esterification of various benzoic acids with methanol (B129727), demonstrating high catalytic activity without the need for auxiliary Brønsted acids. mdpi.com Similarly, palladium-based catalysts, such as [PdCl2(Xantphos)], have shown exceptionally high activity for the carbonylation of iodobenzene (B50100) to methyl benzoate, achieving remarkable turnover frequencies (TOFs). researchgate.net

Future investigations could adapt these advanced catalytic systems for the synthesis of this compound. Research could focus on optimizing catalyst design, including the choice of metal centers (e.g., Zr, Ti, Pd) and ligands, to enhance reaction efficiency and selectivity. mdpi.comresearchgate.net The development of heterogeneous catalysts would be particularly advantageous, offering easier separation and recyclability, thereby aligning with the principles of green chemistry.

Table 1: Comparison of Potential Catalytic Systems for Substituted Benzoate Synthesis
Catalytic SystemCatalyst TypeKey AdvantagesPotential Research Focus for this compoundReference
Titanium-Zirconium Solid AcidHeterogeneous SuperacidHigh activity, reusability, no need for auxiliary acids.Optimization of Zr/Ti ratio and catalyst support for improved yield and selectivity. mdpi.com
Palladium-Diphosphine ComplexesHomogeneous OrganometallicExtremely high turnover frequencies (TOFs), mild conditions.Ligand modification to enhance catalyst stability and activity for the specific substrate. researchgate.net
Ruthenium-Catalyzed ThiolationHomogeneous OrganometallicAllows for late-stage functionalization and synthesis of complex derivatives.Exploring derivatization of the benzoate core structure. researchgate.net

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new derivatives with enhanced activity. For this compound, advanced computational approaches can be employed to establish robust Quantitative Structure-Activity Relationships (QSAR). QSAR studies correlate variations in the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of potency for novel structures. nih.govmdpi.com

Future research could involve developing QSAR models for derivatives of this compound. This would entail calculating a wide range of molecular descriptors—topological (2D), conformational (3D), physicochemical, and quantum-chemical—and using statistical methods like multiple linear regression (MLR) to build predictive models. nih.govnih.gov Such models can identify the key structural features that govern a compound's activity, providing a rational basis for the design of new analogues. mdpi.com

Furthermore, molecular docking studies can simulate the interaction of this compound with potential biological targets. By predicting the binding mode and affinity, docking can help elucidate the compound's mechanism of action at a molecular level and identify key interactions that could be optimized to improve efficacy. nih.gov

Table 2: Molecular Descriptors for Potential QSAR Studies
Descriptor ClassExamplesInformation ProvidedReference
Topological (2D)Wiener index, Kier & Hall connectivity indicesDescribes molecular size, shape, and branching. nih.gov
Geometrical (3D)Molecular surface area, volume, ovalityRelates to the three-dimensional shape and steric properties. mdpi.com
PhysicochemicalLogP (lipophilicity), molar refractivity, polarizabilityDescribes partitioning behavior and electronic properties. nih.gov
Quantum-ChemicalHOMO/LUMO energies, dipole moment, atomic chargesProvides insight into electronic structure and reactivity. dntb.gov.ua

Unraveling Complex Biological Interaction Networks

Understanding the full biological impact of this compound requires moving beyond a single-target perspective to a systems-level view. Systems biology approaches aim to unravel the complex networks of interactions within a cell or organism that are perturbed by the compound. nih.govfrontiersin.org Future research in this area will be critical for a comprehensive mechanistic understanding.

One promising avenue is the use of chemogenomic profiling to identify genetic interactors of the compound. plos.org By screening a library of gene-deletion mutants, researchers can identify genes that, when absent, sensitize or protect the cell from the compound's effects. This can reveal the cellular pathways and processes that are modulated by this compound. plos.org

Furthermore, protein-protein interaction (PPI) network analysis can be used to map the broader biological context of the compound's direct targets. nih.gov By integrating experimental data with curated databases like InnateDB, it is possible to visualize how the compound's influence propagates through cellular signaling and metabolic networks. frontiersin.orgresearchgate.net This approach can uncover unexpected functional relationships and off-target effects, providing a more holistic picture of the compound's biological activity.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute amounts of this compound in complex matrices, such as environmental samples or biological fluids, is crucial for pharmacokinetic studies and environmental monitoring. Future research should focus on the development of highly sensitive and specific analytical techniques for trace analysis.

While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, emerging techniques could offer significant improvements in sensitivity and throughput. nih.govnih.gov For instance, developing a fluorescence polarization immunoassay (FPIA) could provide a rapid and convenient screening tool. nih.govresearchgate.net This homogeneous immunoassay format is well-suited for high-throughput analysis and has been successfully applied to other benzoate compounds. researchgate.net

Another promising direction is the combination of advanced separation techniques with high-resolution mass spectrometry and computational methods. The structural elucidation of highly substituted benzenes from trace amounts in complex natural mixtures has been demonstrated using a combination of GC/MS, GC/IR, and Density Functional Theory (DFT) calculations. nih.gov Applying a similar integrated approach could enable the unambiguous identification and quantification of this compound and its metabolites at very low concentrations.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A truly comprehensive understanding of the mechanism of action of this compound can be achieved by integrating data from multiple "omics" platforms. nih.gov This systems biology approach interrogates the global changes occurring at different biological levels—genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—in response to the compound. frontiersin.org

Future studies could employ a multi-omics strategy to characterize the cellular response to this compound.

Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated.

Proteomics would quantify changes in protein abundance and post-translational modifications, providing a direct link to cellular functions.

Metabolomics would analyze shifts in the profiles of small-molecule metabolites, offering a functional readout of the cellular metabolic state. nih.gov

By integrating these large-scale datasets, researchers can construct detailed models of the compound's effects. nih.gov This approach can reveal novel mechanisms, identify potential biomarkers of activity, and provide a more complete picture of the compound's biological impact than any single omics technique alone. nih.govfrontiersin.org Tools that integrate metabolite data into protein-protein interaction networks can further help to unravel the information flow through complex biological systems. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 5-chloro-2-(ethylamino)benzoate be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent polarity, and stoichiometry of reagents. For example, coupling agents like EDCI/HOBt (common in amide bond formation) can enhance reaction efficiency. Intermediate purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using ethanol/water mixtures) can improve purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethylamino and ester functional groups. Compare chemical shifts to analogous compounds (e.g., methyl benzoate derivatives) .
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Neutralize acidic/basic by-products before disposal. Store in labeled, airtight containers away from light .

Q. How can common impurities be identified during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to separate impurities. Compare retention times to synthetic intermediates (e.g., unreacted 5-chloro-2-(ethylamino)benzoic acid). GC-MS can detect volatile by-products (e.g., methyl esters of side products) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the compound’s structure?

  • Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. Use twin refinement if data suggests twinning. Validate hydrogen bonding and van der Waals interactions against similar sulfonamide-benzoate structures .

Q. What strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to isolate the target compound.
  • Preparative TLC : Optimize mobile phases (e.g., ethyl acetate/hexane mixtures) for high-purity isolation .

Q. How can the compound’s stability under varying experimental conditions be analyzed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C).
  • Accelerated Stability Studies : Expose the compound to UV light, humidity, and elevated temperatures. Monitor degradation via HPLC and quantify using calibration curves .

Q. How to design experiments for studying interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of related ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.